molecular formula C10H11BrO B8765718 1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol CAS No. 32337-86-3

1-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B8765718
Key on ui cas rn: 32337-86-3
M. Wt: 227.10 g/mol
InChI Key: XNPHONZZCGCBTE-UHFFFAOYSA-N
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Patent
US06964965B2

Procedure details

An oven dried 1 L round bottom flask was charged with 5,6,7,8-tetrahydro-2-naphthol (4 g, 26.8 mmol) and CCl4 (536 mL). The solution was cooled to 0° C. with an ice bath for 30 minutes, followed by the slow addition of a solution of Br2 (4.28 g, 26.8 mmol) in CCl4 (27 mL). The reaction was stirred at 0° C. for 30 minutes then placed in the freezer at −10° C. for 18 hours. The reaction was then allowed to warm to ambient temperature. TLC shows the reaction complete. The reaction was concentrated in vacuo to give 6.16 g of an ivory laced with dark brown solid. The crude was purified in four batches by Biotage MPLC (120 g columns, 2.5% ethyl acetate). Purification gave 2.83 g (46%) of 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol as a white solid, 2.28 g (37%) of a mixed fractions (1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol and 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol) and 0.56 g (9%) of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
536 mL
Type
solvent
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[Br:12]Br>C(Cl)(Cl)(Cl)Cl>[Br:12][C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[Br:12][C:3]1[C:2]([OH:11])=[CH:1][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)O
Name
Quantity
536 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.28 g
Type
reactant
Smiles
BrBr
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried 1 L round bottom flask
WAIT
Type
WAIT
Details
then placed in the freezer at −10° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 6.16 g of an ivory
CUSTOM
Type
CUSTOM
Details
The crude was purified in four batches by Biotage MPLC (120 g columns, 2.5% ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=2CCCCC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
BrC=1C(=CC=2CCCCC2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06964965B2

Procedure details

An oven dried 1 L round bottom flask was charged with 5,6,7,8-tetrahydro-2-naphthol (4 g, 26.8 mmol) and CCl4 (536 mL). The solution was cooled to 0° C. with an ice bath for 30 minutes, followed by the slow addition of a solution of Br2 (4.28 g, 26.8 mmol) in CCl4 (27 mL). The reaction was stirred at 0° C. for 30 minutes then placed in the freezer at −10° C. for 18 hours. The reaction was then allowed to warm to ambient temperature. TLC shows the reaction complete. The reaction was concentrated in vacuo to give 6.16 g of an ivory laced with dark brown solid. The crude was purified in four batches by Biotage MPLC (120 g columns, 2.5% ethyl acetate). Purification gave 2.83 g (46%) of 1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol as a white solid, 2.28 g (37%) of a mixed fractions (1-bromo-5,6,7,8-tetrahydronaphthalen-2-ol and 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol) and 0.56 g (9%) of 3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
536 mL
Type
solvent
Reaction Step One
Name
Quantity
4.28 g
Type
reactant
Reaction Step Two
Name
Quantity
27 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[Br:12]Br>C(Cl)(Cl)(Cl)Cl>[Br:12][C:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]=1[OH:11].[Br:12][C:3]1[C:2]([OH:11])=[CH:1][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C1=C(C=CC=2CCCCC12)O
Name
Quantity
536 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.28 g
Type
reactant
Smiles
BrBr
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried 1 L round bottom flask
WAIT
Type
WAIT
Details
then placed in the freezer at −10° C. for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 6.16 g of an ivory
CUSTOM
Type
CUSTOM
Details
The crude was purified in four batches by Biotage MPLC (120 g columns, 2.5% ethyl acetate)
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=CC=2CCCCC12)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
BrC=1C(=CC=2CCCCC2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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